molecular formula C17H18FN7O2S2 B11990358 2-((5-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone

2-((5-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone

Cat. No.: B11990358
M. Wt: 435.5 g/mol
InChI Key: XNVXJKCDESFPKH-UHFFFAOYSA-N
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Description

2-((5-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone is a complex organic compound that features a unique combination of functional groups, including triazine, oxadiazole, and fluorophenyl moieties

Properties

Molecular Formula

C17H18FN7O2S2

Molecular Weight

435.5 g/mol

IUPAC Name

2-[[5-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C17H18FN7O2S2/c1-3-19-13-21-14(20-4-2)23-15(22-13)29-17-25-24-16(27-17)28-9-12(26)10-5-7-11(18)8-6-10/h5-8H,3-4,9H2,1-2H3,(H2,19,20,21,22,23)

InChI Key

XNVXJKCDESFPKH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)SC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F)NCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the triazine and oxadiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, ethylamine, and various solvents such as dichloromethane and ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) and triazine moieties are susceptible to nucleophilic attack. For example:

  • Thioether substitution : The sulfur atoms in the oxadiazole-thioether linkage may undergo displacement with nucleophiles (e.g., amines, alkoxides) under basic conditions .

  • Triazine reactivity : The ethylamino groups on the triazine ring can participate in condensation or alkylation reactions .

Example Reaction Pathway :

Compound+ROOR-substituted product+HS\text{Compound} + \text{RO}^- \rightarrow \text{OR-substituted product} + \text{HS}^-

Oxidation Reactions

Thioether groups are prone to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent :

Reaction Type Conditions Product
Sulfoxide formationH2_2O2_2, mild acidicOxadiazole-S(O)-triazine derivative
Sulfone formationKMnO4_4, strong acidicOxadiazole-SO2_2-triazine derivative

Ring-Opening of Oxadiazole

The 1,3,4-oxadiazole ring may undergo hydrolysis under acidic or basic conditions, yielding open-chain intermediates :

Oxadiazole+H2OH+/OHThioamide or carboxylic acid derivatives\text{Oxadiazole} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Thioamide or carboxylic acid derivatives}

Key Factors :

  • Acidic conditions favor protonation of the oxadiazole nitrogen.

  • Basic conditions promote nucleophilic attack at the electrophilic carbon.

Electrophilic Aromatic Substitution

The 4-fluorophenyl group may undergo limited electrophilic substitution due to fluorine’s electron-withdrawing nature. Substitution typically occurs at the meta position :

Reagent Position Product
HNO3_3/H2_2SO4_4MetaNitro-fluorophenyl derivative
Cl2_2/FeCl3_3MetaChloro-fluorophenyl derivative

Cross-Coupling Reactions

The sulfur atoms or triazine core may facilitate metal-catalyzed couplings:

  • Suzuki coupling : Requires a halogenated aryl group (not present in the current structure but feasible via prior functionalization) .

  • Ullmann reaction : Potential with iodinated intermediates .

Biological Activity-Driven Reactions

Analogous triazine and oxadiazole derivatives exhibit herbicidal and antimicrobial activity through mechanisms involving:

  • Enzyme inhibition : Binding to active sites via hydrogen bonding (triazine NH groups) .

  • Reactive oxygen species (ROS) generation : Oxidation of thioether linkages in biological systems .

Scientific Research Applications

2-((5-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((5-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4,6-Bis(ethylamino)-1,3,5-triazine: Shares the triazine core but lacks the oxadiazole and fluorophenyl groups.

    1,3,4-Oxadiazole derivatives: Contain the oxadiazole ring but differ in other substituents.

    Fluorophenyl ethanone derivatives: Feature the fluorophenyl group but have different functional groups attached.

Uniqueness

2-((5-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone is unique due to its combination of triazine, oxadiazole, and fluorophenyl moieties, which confer distinct chemical and biological properties

Biological Activity

The compound 2-((5-((4,6-bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone is a complex chemical structure that incorporates various functional groups known for their biological activity. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound can be broken down into several key components:

  • Triazine moiety : Known for its herbicidal and fungicidal properties.
  • Oxadiazole ring : Often associated with antimicrobial and anticancer activities.
  • Fluorophenyl group : Typically enhances biological activity due to its electron-withdrawing properties.

Anticancer Activity

Recent studies have highlighted the potential of triazine derivatives in cancer treatment. The incorporation of oxadiazole has been shown to enhance cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that compounds with oxadiazole rings exhibited significant activity against colon carcinoma cells (HCT-15), with IC50 values indicating potent anticancer properties .

Antimicrobial Properties

Compounds containing triazine and oxadiazole moieties have been reported to possess antimicrobial activity:

  • Research findings indicate that derivatives of triazine exhibit broad-spectrum antimicrobial effects, making them candidates for developing new antibiotics .

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Inhibition of DNA synthesis : Triazines are known to interfere with DNA replication in microbial cells.
  • Induction of apoptosis : Certain derivatives promote programmed cell death in cancer cells by activating apoptotic pathways .
  • Enzyme inhibition : Compounds may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related triazine derivative against A549 lung adenocarcinoma cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong potential for further development .

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of a series of triazine-based compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited enhanced activity, supporting the hypothesis that electronic effects play a crucial role in biological activity .

Data Summary

PropertyValue
Molecular FormulaC16H20N6O3S2
Molecular Weight396.49 g/mol
IC50 (HCT-15)< 10 µM
Antimicrobial SpectrumBroad-spectrum
Mechanism of ActionDNA synthesis inhibition

Q & A

Basic: What methodological approaches are recommended for optimizing the synthesis of this compound?

Answer:
Synthetic optimization can be achieved through reflux conditions with absolute ethanol and catalytic glacial acetic acid, as demonstrated in analogous triazole and oxadiazole syntheses. Key parameters include reaction time (4–6 hours), stoichiometric control of substituted benzaldehyde derivatives, and solvent evaporation under reduced pressure . For reproducibility, consider copolymerization design principles (e.g., controlled monomer ratios and initiator systems like ammonium persulfate) to stabilize reactive intermediates .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:
A multi-technique approach is essential:

  • ¹H NMR (DMSO-d₆, 500 MHz) to resolve aromatic protons (δ 7.06–8.01 ppm) and amine/ethyl groups .
  • Mass spectrometry (EI, 70 eV) for molecular ion validation (e.g., m/z 282 [M+1] in related thiadiazole derivatives) .
  • Elemental analysis (C, H, N, S) to confirm purity (>98%) and stoichiometric ratios .

Advanced: How can molecular docking be employed to predict the biological activity of this compound?

Answer:
Molecular docking requires:

  • Target selection : Prioritize enzymes/receptors with known triazine or oxadiazole interactions (e.g., kinases, bacterial proteins).
  • Software : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Validation : Cross-reference docking scores (e.g., binding energy ≤ –8 kcal/mol) with in vitro assays (e.g., Mosmann’s cytotoxicity protocol ). Studies on analogous compounds show promising correlations between docking predictions and antibacterial activity .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Answer:
Contradictions often arise from impurities or tautomeric forms. Mitigation strategies include:

  • Cross-validation : Combine ¹³C NMR, FT-IR, and HPLC-MS to confirm functional groups and rule out byproducts .
  • Computational validation : Compare experimental ¹H NMR shifts with DFT-calculated spectra (e.g., Gaussian 09 at B3LYP/6-31G* level) .
  • Crystallography : If feasible, obtain single-crystal X-ray data for unambiguous structural assignment .

Advanced: What experimental design frameworks are suitable for optimizing reaction conditions?

Answer:
Implement Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratio). For example:

  • Response Surface Methodology (RSM) : Maximize yield by modeling interactions between reflux time (4–8 hours) and acetic acid concentration (2–10 drops) .
  • Flow chemistry : Adapt continuous-flow systems (e.g., Omura-Sharma-Swern oxidation protocols) to enhance reproducibility and reduce side reactions .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:
SAR workflows should include:

  • Derivatization : Synthesize analogs via alkylation (e.g., 2-bromo-1-aryl ethanones) or substitution (e.g., replacing ethylamino with methyl/phenyl groups) .
  • Bioactivity profiling : Test derivatives against bacterial/fungal strains using agar diffusion or microdilution assays.
  • Data analysis : Correlate substituent electronegativity (Hammett σ constants) with activity trends. For example, fluorophenyl moieties enhance membrane permeability in related triazine derivatives .

Advanced: What computational methods validate the electronic properties of this compound?

Answer:

  • DFT/TD-DFT : Calculate HOMO-LUMO gaps (e.g., 3.5–4.0 eV for triazine-thiol derivatives) to predict charge transfer and reactivity .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to assess stability under physiological conditions .

Advanced: How can researchers address solubility challenges in biological assays?

Answer:

  • Co-solvent systems : Use DMSO:PBS (≤1% v/v) or cyclodextrin inclusion complexes.
  • Salt formation : Synthesize sodium or potassium salts of thiolate intermediates to enhance aqueous solubility (e.g., 91% yield for sodium salts in related ethanoic acid derivatives) .

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